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Compound of Interest

Compound Name: Stachyose tetrahydrate

Cat. No.: B1148405

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a naturally occurring tetrasaccharide, is emerging as a significant
functional food ingredient with promising applications in promoting gut health and managing
metabolic diseases. As a prebiotic, stachyose is not digested in the upper gastrointestinal tract
and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[1][2]
This selective fermentation leads to a cascade of health benefits, including the modulation of
the gut microbiota, production of short-chain fatty acids (SCFAs), and regulation of various
physiological processes. These application notes provide detailed information on the scientific
evidence, potential applications, and experimental protocols related to stachyose tetrahydrate
for researchers, scientists, and drug development professionals.

Physicochemical Properties
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Property Value

Molecular Formula C24H42021-4H20

Molecular Weight 738.64 g/mol

Appearance White crystalline powder
Solubility Soluble in water

Sweetness Approximately 22% of sucrose

Applications in Functional Foods and
Nutraceuticals

Stachyose tetrahydrate can be incorporated into a variety of food and beverage products to
enhance their nutritional profile and confer health benefits.[1] Its mild sweetness and stability
make it a versatile ingredient.

Potential applications include:

Dairy Products: Yogurts, fermented milks, and other dairy beverages.

Bakery Products: Breads, cookies, and bars to improve texture and shelf-life.

Beverages: Fruit juices, smoothies, and functional drinks.

Dietary Supplements: Capsules, powders, and tablets aimed at improving digestive health.

Infant Formula: To mimic the prebiotic effects of human milk oligosaccharides.

Mechanism of Action

The primary mechanism of action of stachyose tetrahydrate is its prebiotic effect on the gut
microbiota.

Modulation of Gut Microbiota
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Stachyose selectively stimulates the growth and activity of beneficial bacteria, particularly
Bifidobacterium and Lactobacillus species, while inhibiting the growth of pathogenic bacteria
like Clostridium perfringens.[3][4][5] This shift in the microbial balance contributes to a healthier
gut environment.

Production of Short-Chain Fatty Acids (SCFASs)

The fermentation of stachyose by gut bacteria produces significant amounts of SCFAs,
primarily acetate, propionate, and butyrate.[1][6] These SCFAs have numerous physiological
effects, including:

Providing energy for colonocytes: Butyrate is the primary energy source for the cells lining
the colon.

Regulating gut motility: SCFAs can influence intestinal transit time.

Modulating the immune system: SCFAs have anti-inflammatory properties.

Influencing metabolic processes: SCFAs can affect glucose and lipid metabolism.

Signaling Pathway Modulation

Emerging evidence suggests that stachyose and its metabolites can influence intracellular
signaling pathways. For instance, in the context of type 2 diabetes, stachyose has been shown
to be associated with the modulation of the PI3K/Akt signaling pathway, which plays a crucial
role in glucose metabolism and inflammation.[7] By influencing this pathway, stachyose may
help to improve insulin sensitivity and reduce inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of stachyose tetrahydrate observed in
various studies.

Table 1: Effects on Gut Microbiota
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on Microbiota stimulated stimulated
Obese
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~ Children's Not Not
Fermentati » 24 hours from 6.15% - [4]
Fecal specified specified
on ] ] to 55.08%
Microbiota

Table 2: Effects on Short-Chain Fatty Acid (SCFA)
Production (In Vitro)

Change with Stachyose

SCFA e A Reference
Acetate Significantly increased [1][6]
Propionate Significantly increased [1][6]
Butyrate Significantly increased [1][6]

Isobutyric acid

Significantly decreased

[1](6]

Pentanoic acid

Significantly decreased

[1](6]

Isopentanoic acid

Significantly decreased

[1](6]

Table 3: Effects on Hyperlipidemia in a High-Fat Diet
Mouse Model
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Parameter

Change with Stachyose
Treatment

Reference

Serum Total Cholesterol (TC)

Significantly decreased

[2](8]

Serum Triglycerides (TG)

Significantly decreased

[2]

Serum LDL-Cholesterol (LDL-
C)

Significantly decreased

[2](8]

Serum HDL-Cholesterol (HDL-
C)

Increased

[2](8]

Body Weight Gain

Significantly attenuated

[2]

Table 4: Effects on a Streptozotocin-Induced Type 2
Diabetes Rat Model

Parameter

Change with Stachyose
Treatment

Reference

Blood Glucose

Significantly lowered

[7]

Serum Insulin Regulated [7]
Serum TNF-a Decreased [7119]
Serum IL-6 Decreased [7119]

ble 5: Eff ination in a Clinical Trial

Parameter

Change with Stachyose-
Enriched a-Galacto-
oligosaccharides (5 g/day
for 30 days)

Reference

Defecation Frequency

Significantly increased

[3]

Stool Consistency

Softer

[3]

Ease of Defecation

Easier

[3]
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Fermentation of Stachyose by
Human Fecal Microbiota

Objective: To assess the prebiotic potential of stachyose by measuring its fermentation by
human gut bacteria and the production of SCFAs.

Materials:

Stachyose tetrahydrate

» Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, and
mineral salts)

o Fresh fecal samples from healthy human donors

e Anaerobic chamber or jars

e Gas chromatograph (GC) for SCFA analysis

o DNA extraction kit and 16S rRNA gene sequencing platform for microbiota analysis

Procedure:

Prepare the anaerobic fermentation medium and dispense it into sterile culture tubes or a
batch fermenter.

o Add stachyose tetrahydrate to the experimental tubes at a final concentration (e.g., 1%
w/v). A control group without added carbohydrate should be included.

o Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least
three months.

» Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer (e.g., phosphate-buffered saline
with a reducing agent).
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 Inoculate the fermentation tubes with the fecal slurry inside an anaerobic chamber.
¢ Incubate the cultures at 37°C for a specified period (e.g., 24 or 48 hours).

o At designated time points, collect samples for pH measurement, SCFA analysis, and
microbial community analysis.

o For SCFA analysis, centrifuge the samples, acidify the supernatant, and analyze by gas
chromatography.

o For microbiota analysis, extract bacterial DNA from the fermentation samples and perform
16S rRNA gene sequencing.

Protocol 2: High-Fat Diet-Induced Hyperlipidemia Mouse
Model

Objective: To evaluate the effect of stachyose on lipid metabolism in a diet-induced obesity and
hyperlipidemia model.

Materials:

o Male C57BL/6 mice

e Normal chow diet

o High-fat diet (HFD) (e.g., 45-60% of calories from fat)

o Stachyose tetrahydrate

» Metabolic cages

o Equipment for blood collection and serum separation

» Assay kits for total cholesterol, triglycerides, LDL-C, and HDL-C
Procedure:

¢ Acclimatize mice for one week with free access to standard chow and water.
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 Divide the mice into groups (n=8-10 per group):
o Control group: Normal chow diet.
o HFD group: High-fat diet.

o Stachyose group(s): HFD supplemented with different doses of stachyose (e.g., 1%, 3%
wiw).

o Administer the respective diets for a period of 8-12 weeks.
e Monitor body weight and food intake weekly.

o Towards the end of the study, place mice in metabolic cages to collect feces for microbiota
analysis.

» At the end of the experimental period, fast the mice overnight.

o Collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.
o Separate serum by centrifugation.

e Analyze serum lipid profiles (TC, TG, LDL-C, HDL-C) using commercial assay Kkits.

e Tissues such as the liver and adipose tissue can be collected for histological analysis.

Protocol 3: Streptozotocin (STZ)-Induced Type 2
Diabetes Rat Model

Objective: To investigate the anti-diabetic effects of stachyose in a chemically induced model of
type 2 diabetes.

Materials:
o Male Wistar or Sprague-Dawley rats

e High-fat diet
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Streptozotocin (STZ)
Citrate buffer (pH 4.5)
Stachyose tetrahydrate
Glucometer and test strips

Assay kits for insulin, TNF-a, and IL-6

Procedure:

Induce insulin resistance by feeding rats a high-fat diet for 4-8 weeks.

After the HFD feeding period, induce diabetes by a single intraperitoneal injection of a low
dose of STZ (e.g., 30-40 mg/kg body weight) dissolved in cold citrate buffer. A control group
should receive only the vehicle.

Confirm the diabetic model by measuring fasting blood glucose levels 72 hours after STZ
injection. Rats with fasting blood glucose above a certain threshold (e.g., 11.1 mmol/L) are
considered diabetic.

Divide the diabetic rats into groups:
o Diabetic control group.

o Stachyose group(s): Administer stachyose orally by gavage at different doses (e.g., 200,
400 mg/kg body weight) daily.

o A positive control group (e.g., metformin) can be included.
Treat the rats for a period of 4-8 weeks.
Monitor fasting blood glucose and body weight regularly.

At the end of the study, collect blood samples to measure serum insulin and inflammatory
cytokines (TNF-a, IL-6).
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Caption: Putative mechanism of stachyose modulating the PI3K/Akt pathway.

Experimental Workflow: In Vitro Fermentation
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Caption: Workflow for in vitro fermentation of stachyose with fecal microbiota.
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Safety and Toxicology

Clinical studies and animal models have indicated that stachyose tetrahydrate is well-
tolerated at typical doses used in functional foods and supplements. In a human study, 5 grams
per day of stachyose-enriched a-galacto-oligosaccharides did not cause significant adverse
effects in healthy or constipated volunteers.[3] As with other fermentable carbohydrates,
excessive intake may lead to mild gastrointestinal symptoms such as gas, bloating, or diarrhea
in some individuals. Standard safety data sheets suggest that stachyose tetrahydrate is not
classified as a hazardous substance, though comprehensive toxicological studies are limited.

Conclusion

Stachyose tetrahydrate is a promising functional food ingredient with well-documented
prebiotic effects. Its ability to modulate the gut microbiota, increase the production of beneficial
SCFAs, and potentially influence metabolic signaling pathways makes it a valuable ingredient
for the development of foods and supplements aimed at improving gut health and managing
metabolic disorders. The provided protocols offer a foundation for researchers and drug
development professionals to further investigate the mechanisms and applications of this
versatile oligosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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